1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
説明
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxypropyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-13-18-15(20(25)21-7-4-8-28-2)11-16(17-5-3-9-29-17)22-19(18)24(23-13)14-6-10-30(26,27)12-14/h3,5,9,11,14H,4,6-8,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQTBSUNPKRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCOC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
Chemical Structure
The compound's structure includes several important functional groups that contribute to its biological activity. The presence of the pyrazolo-pyridine core is particularly significant, as this moiety is often associated with various pharmacological effects.
Research indicates that this compound may act as an inhibitor of specific kinases, particularly phosphatidylinositol 3-kinase (PI3K) and c-Met kinase. These kinases play crucial roles in cellular signaling pathways related to cancer progression and survival.
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 2.73 ± 0.33 | c-Met inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| HeLa | 1.06 ± 0.16 | c-Met inhibition |
| LO2 | ND | Non-cytotoxic |
ND: Not Detected
These findings suggest that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines while showing minimal toxicity to normal hepatocytes (LO2) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can enhance or diminish biological activity. For instance, the introduction of halogen substituents on the aromatic rings has been shown to influence the compound's potency against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:
- Study on A549 Cell Line : The compound induced late apoptosis in A549 cells, leading to cell cycle arrest in the G0/G1 phase. This suggests a mechanism by which it could potentially inhibit tumor growth .
- Combination Therapy : In combination with other chemotherapeutic agents, the compound showed synergistic effects, enhancing overall efficacy and reducing resistance in cancer cells .
類似化合物との比較
Key Observations :
- The target compound’s methoxypropyl chain offers a balance between hydrophilicity and flexibility compared to the hydrophobic benzyl/cyclopropyl groups in .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
